molecular formula C45H93N2O4PS B13839722 [(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate

[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate

Cat. No.: B13839722
M. Wt: 789.3 g/mol
InChI Key: GUTOVRMLPRGBNS-USYZEHPZSA-N
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Description

Thioetheramide PC, also known as 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine, is a structurally modified phospholipid. It functions as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). This compound is significant due to its dual interaction with the catalytic and activator sites of sPLA2, which can lead to both inhibition and activation of the enzyme depending on the concentration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thioetheramide PC involves the modification of phospholipidsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and amidation reactions .

Industrial Production Methods: Industrial production of Thioetheramide PC follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Thioetheramide PC undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thioetheramide PC has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the inhibition of phospholipase A2 and its effects on lipid metabolism.

    Biology: Investigated for its role in cell membrane stability and signaling pathways.

    Medicine: Explored for its potential therapeutic applications in inflammatory diseases and cancer due to its inhibitory effects on sPLA2.

    Industry: Utilized in the development of novel lipid-based drug delivery systems

Mechanism of Action

Thioetheramide PC exerts its effects by binding to both the catalytic and activator sites of secretory phospholipase A2. This dual binding results in competitive inhibition of the enzyme at higher concentrations, while at lower concentrations, it may activate the enzyme. The molecular targets include the active site residues of sPLA2, and the pathways involved are related to lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

  • 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
  • 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
  • 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine

Comparison: Thioetheramide PC is unique due to its dual interaction with sPLA2, which is not commonly observed in other phospholipids. This property makes it a valuable tool for studying enzyme inhibition and activation mechanisms. Additionally, its structural modifications provide enhanced stability and specificity compared to other similar compounds .

Properties

Molecular Formula

C45H93N2O4PS

Molecular Weight

789.3 g/mol

IUPAC Name

[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate

InChI

InChI=1S/C45H93N2O4PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41-53-43-44(42-51-52(49,50)40-37-39-47(3,4)5)46-45(48)38-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3,(H-,46,48,49,50)/t44-/m1/s1

InChI Key

GUTOVRMLPRGBNS-USYZEHPZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCSC[C@@H](COP(=O)(CCC[N+](C)(C)C)[O-])NC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCC(COP(=O)(CCC[N+](C)(C)C)[O-])NC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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